1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
Description
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is a complex heterocyclic compound that features both imidazole and thiazole rings
Properties
Molecular Formula |
C9H11ClN2O2S2 |
|---|---|
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClN2O2S2/c10-16(13,14)9(1-2-9)5-7-6-15-8-11-3-4-12(7)8/h6H,1-5H2 |
InChI Key |
ZHSJTIXUGWNZMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CSC3=NCCN23)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate thiazole and imidazole derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamide or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which have various applications in medicinal chemistry and materials science .
Scientific Research Applications
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electroluminescent materials for OLED devices
Mechanism of Action
The mechanism of action of 1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure and have been studied for their biological activities, including antimicrobial and anticancer properties.
Benzo[d]imidazo[2,1-b]thiazoles: These derivatives have shown potential as antimycobacterial agents and are structurally related to the compound .
Uniqueness
1-({5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
